molecular formula C9H10O3S B13322752 3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13322752
M. Wt: 198.24 g/mol
InChI Key: TUNDGWTWEJIQGU-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a hydroxyl group at the C3 position, a thiophen-2-yl substituent at C1, and a carboxylic acid group also at C1. Its analogs, however, are frequently synthesized via cross-coupling reactions (e.g., Stille coupling) and condensation protocols, as seen in related compounds .

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

3-hydroxy-1-thiophen-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H10O3S/c10-6-4-9(5-6,8(11)12)7-2-1-3-13-7/h1-3,6,10H,4-5H2,(H,11,12)

InChI Key

TUNDGWTWEJIQGU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CS2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene derivatives with cyclobutane precursors in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and high yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound efficiently .

Chemical Reactions Analysis

Esterification/Acylation

The carboxylic acid group undergoes esterification or acylation under standard conditions (e.g., alcohol/RCl or amine/CDI) . For example:

  • Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) yields ester derivatives.

  • Acylation : Treatment with amines (e.g., benzylamine) and coupling agents (e.g., carbonyl diimidazole) forms amides.

Decarboxylation

Decarboxylation reactions are facilitated by the carboxylic acid group. Under Hunsdiecker reaction conditions (Br₂ and Ag₂CO₃), the compound undergoes decarboxylative bromination, releasing CO₂ and forming alkyl bromides .

Decarboxylative Halogenation

The Hunsdiecker reaction is a key pathway for introducing halogen atoms via decarboxylation.

Reaction Reagents Products
Decarboxylative brominationBr₂, Ag₂CO₃Alkyl bromide + CO₂
Decarboxylative iodinationI₂, Ag₂CO₃Alkyl iodide + CO₂

This reaction proceeds via radical intermediates, making it suitable for generating halogenated derivatives .

Hell-Volhard-Zelinskii Reaction

While the compound’s carboxylic acid group is less enolizable than ketones, it may undergo α-bromination using PBr₃ and Br₂ . The reaction mechanism involves:

  • Formation of an acid bromide (PBr₃ + carboxylic acid → acid bromide + HBr).

  • Enolization of the acid bromide.

  • Bromination at the α-carbon.

  • Hydrolysis to regenerate the carboxylic acid.

The cyclobutane ring’s rigidity may influence stereoselectivity, though racemic mixtures are typically formed .

Tosylation and Substitution

The hydroxyl group can undergo tosylation to form a tosylate intermediate, enabling subsequent elimination or substitution .

Reaction Reagents Product
TosylationTsCl, TEATosylate derivative
EliminationKt-BuO⁻, THFBicyclobutane derivatives

This pathway is critical for modifying the compound’s structure for advanced applications .

Comparison with Similar Compounds

Structural analogs exhibit distinct reactivity due to substituent effects:

Compound Key Features Reaction Tendencies
3-Hydroxy-1-methylcyclobutane-1-carboxylic acidMethyl substituentEnhanced solubility; similar esterification/acylation
3-Oxo-1-(thiophen-2-yl)cyclobutane-1-carboxylic acidKeto group instead of hydroxylIncreased electrophilicity; prone to nucleophilic attack
3-Phenyl-3-hydroxycyclobutane-1-carboxylic acidPhenyl substituentReduced steric hindrance; facilitates aromatic interactions

Scientific Research Applications

3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring may interact with enzymes or receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutane Ring

Key analogs differ in substituents at the C3 position or aromatic groups at C1, influencing physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight C3 Substituent C1 Aromatic Group CAS Number Key Properties/Applications
3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid C₁₀H₁₀O₃S 226.25 (calc.) -OH Thiophen-2-yl Not available Hypothesized rigidity and bioactivity
3-Ethyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid C₁₁H₁₄O₂S 210.29 -CH₂CH₃ Thiophen-2-yl 1469139-91-0 Lipophilic; potential drug intermediate
trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid C₆H₁₀O₃ 130.14 -CH₂OH -H 1781036-60-9 Solubility in polar solvents
3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid C₆H₈F₂O₃ 178.13 -CF₂OH -H 1423034-50-7 Enhanced metabolic stability

Key Observations:

  • Hydrophilicity vs. Lipophilicity: The hydroxyl group in the target compound enhances hydrophilicity compared to the ethyl-substituted analog, which may improve solubility in aqueous systems .
  • Electronic Effects: The thiophene moiety likely facilitates π-π stacking and charge transfer interactions, as observed in photovoltaic thiophene-quinoxaline derivatives .
  • Steric and Conformational Impact: Cyclobutane rigidity is exploited in peptide stapling (e.g., E7/Z7 amino acids), suggesting the target compound could serve as a constrained scaffold .

Aromatic Group Modifications

Variations in the C1 aromatic substituent alter electronic and steric profiles:

Compound Name Aromatic Group Key Features
This compound Thiophen-2-yl Electron-rich sulfur atom; potential for S-π interactions
(1S,3S)-3-Hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid 2-Nitrophenyl Electron-withdrawing nitro group; may enhance reactivity
3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid 3-Methoxyphenyl Electron-donating methoxy group; improves solubility

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Methoxy and nitro substituents modulate electron density, affecting binding to biological targets (e.g., enzymes) .
  • Thiophene vs. Phenyl: Thiophene’s lower aromatic stabilization energy compared to benzene may increase reactivity, as seen in Stille coupling protocols .

Biological Activity

3-Hydroxy-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (CAS No. 1498757-57-5) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from diverse research sources.

  • Molecular Formula : C₉H₁₀O₃S
  • Molecular Weight : 198.24 g/mol
  • Structure : The compound features a cyclobutane ring with a hydroxyl group and a thiophene moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiophene rings often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest promising effects.

Anticancer Activity

A study highlighted the potential of cyclobutane derivatives in targeting cancer cell lines. Compounds similar to this compound have demonstrated selective growth inhibition of tumorigenic cells without affecting non-tumorigenic cells at concentrations as low as 10 µM . This selective toxicity is crucial for developing effective cancer therapies.

Case Studies and Research Findings

StudyFindings
Study on Cyclobutane Derivatives Identified selective growth inhibition of cancer cells; potential for further development in anticancer drugs.
Antimicrobial Activity of Thiophene Compounds Demonstrated broad-spectrum antimicrobial activity; suggests potential for use in treating infections.
Synthetic Methodologies Discussed novel synthesis routes that could enhance the bioavailability and efficacy of cyclobutane derivatives.

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

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